![molecular formula C4H7BrO3 B6162673 methyl (2R)-2-bromo-3-hydroxypropanoate CAS No. 1609168-44-6](/img/no-structure.png)
methyl (2R)-2-bromo-3-hydroxypropanoate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Synthesis of Haloamines
Methyl (2R)-2-bromo-3-hydroxypropanoate can be used in the synthesis of haloamines. The ring-opening reactions of aziridines by hydrogen halides, water, and other nucleophiles are among the oldest known reactions of aziridines and have been studied extensively . The ring-opening of aziridines provides a route for the synthesis of haloamines .
Regiospecific and Enantiospecific Ring Opening
This compound can be used in regiospecific and enantiospecific ring opening. The acid-catalyzed ring-opening of methyl (+)-(1’R, 2R) and (-)-(1’R, 2S)-1-(2-phenylethanol) aziridine-2-carboxylates lead quantitatively to the corresponding 2(S)-(-)-chloro-3-[2’-hydroxy-1’®-phenyl-ethylamino] propionic acid methyl ester .
Research Chemical
Methyl (2R)-2-bromo-3-hydroxypropanoate is a useful research chemical. It can be used in a variety of research applications .
Pharmaceutical Testing
This compound can be used for pharmaceutical testing. High-quality reference standards are required for accurate results .
Bulk Quantities Production
Methyl (2R)-2-bromo-3-hydroxypropanoate can be produced in bulk quantities in addition to standard pack sizes .
Synthesis of 3-®- and 3-(S)-Hydroxyeicosapentaenoic Acid
Methyl (2R)-2-bromo-3-hydroxypropanoate can be used in the synthesis of 3-®- and 3-(S)-Hydroxyeicosapentaenoic Acid .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-bromo-3-hydroxypropanoate involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-3-hydroxypropanoic acid", "methyl alcohol", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "chloroform" ], "Reaction": [ "Step 1: Activation of 2-bromo-3-hydroxypropanoic acid by reacting it with DCC and DMAP in chloroform to form the corresponding active ester intermediate.", "Step 2: Addition of methyl alcohol to the active ester intermediate in the presence of TEA to form the desired product, methyl (2R)-2-bromo-3-hydroxypropanoate.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |
CAS RN |
1609168-44-6 |
Product Name |
methyl (2R)-2-bromo-3-hydroxypropanoate |
Molecular Formula |
C4H7BrO3 |
Molecular Weight |
183 |
Purity |
95 |
Origin of Product |
United States |
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